molecular formula C16H11IN2O3 B2859232 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS No. 1237744-93-2

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Cat. No.: B2859232
CAS No.: 1237744-93-2
M. Wt: 406.179
InChI Key: HFJDKXRIFKBZSX-UHFFFAOYSA-N
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Description

3-(6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a quinazolin-4-one derivative, a class of heterocyclic compounds recognized as a significant scaffold in medicinal chemistry due to its diverse biological activities . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its core quinazolinone structure is a common feature in compounds with demonstrated efficacy in scientific research, particularly in the fields of neuroscience and infectious diseases . In neuroscience, structurally related quinazolin-4-one analogues have been identified as a novel class of non-competitive, subunit-selective antagonists for N-methyl-D-aspartate (NMDA) receptors . These receptors play critical roles in excitatory synaptic transmission and are implicated in various neuropathological conditions. The 6-iodo-2-methylquinazolinone moiety, in particular, has been utilized in the synthesis of peptide derivatives for antimicrobial and anthelmintic research . Furthermore, research on closely related 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives has shown that these compounds can act as potent antibacterial agents, even against multi-drug resistant strains of Staphylococcus aureus . This makes the compound a valuable building block for chemists and biologists exploring new anti-infective strategies. The primary research value of this compound lies in its use as a synthetic precursor for the development of more complex molecules aimed at investigating these and other biological pathways.

Properties

IUPAC Name

3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDKXRIFKBZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.

Key steps:

  • Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.

  • Iodination: : Using reagents such as iodine or iodine monochloride.

  • Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.

Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.

  • Reduction: : Reduction may involve the nitro or carbonyl groups.

  • Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.

Major Products

  • Oxidation: : Produces oxidized derivatives with altered electronic properties.

  • Reduction: : Leads to reduced forms with potential changes in bioactivity.

  • Substitution: : Yields substituted derivatives, expanding its chemical diversity.

Scientific Research Applications

In Chemistry

  • Serves as a building block for synthesizing more complex molecules.

  • Studied for its unique electronic and steric properties.

In Biology

  • Explored for its interaction with biological macromolecules.

  • Potential use as a biochemical probe.

In Medicine

  • Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.

  • Studied for its antimicrobial properties.

In Industry

  • Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.

Molecular Targets and Pathways

  • Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.

  • Receptors: : May interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with benzoic acid substituents exhibit diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Biological Activity/Applications References
3-(6-Iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid 6-iodo, 2-methyl, benzoic acid 406.99 POCl₃ aromatization Antimicrobial (inferred from peptide derivatives)
(E)-3-(2-(4-Cyanostyryl)-4-oxoquinazolin-3-yl)benzoic acid (QNZ) 4-cyanostyryl, benzoic acid Not specified Unspecified MRSA studies (PDB ID: 4CJN)
(E)-3-(6-Methoxy-2-(4-nitrostyryl)-4-oxoquinazolin-3-yl)benzoic acid (76) 6-methoxy, 4-nitrostyryl, benzoic acid 444.12 Condensation with nitrobenzaldehyde NMDA receptor modulation (non-competitive)
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid 3-chloro, 4-hydroxyphenyl, azetidinone Not specified Reflux with mercaptoacetic acid Antimicrobial (thiazolidinone derivatives)
N²,N⁶-Bis(6-iodo-2-methyl-4-oxoquinazolin-3-yl)pyridine-2,6-dicarboxamide Bis-quinazolinone, pyridine core Not specified Green synthesis (DES catalyst) Potential antitumor (mechanochemical synthesis)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Iodo vs. Styryl vs. Methyl Chains: Styryl-substituted analogs (e.g., QNZ) exhibit π-π stacking with aromatic residues in enzyme active sites, while the 2-methyl group in the target compound reduces steric hindrance, favoring enzyme inhibition .

Synthetic Efficiency: The target compound employs traditional POCl₃-mediated methods, whereas bis-quinazolinones () utilize green chemistry (deep eutectic solvents and ball-milling), reducing purification steps .

Biological Targets: Antimicrobial Activity: Peptide derivatives of the target compound show activity against multidrug-resistant microbes, while QNZ is studied in MRSA via SauPBP2a binding .

Data Limitations

  • Biological activities of styryl-substituted analogs are better characterized than iodinated derivatives .

Biological Activity

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazolinone family, which has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid can be represented as follows:

C16H12IN2O3\text{C}_{16}\text{H}_{12}\text{I}\text{N}_2\text{O}_3

This compound features a quinazolinone core substituted with a benzoic acid moiety and an iodine atom, which may influence its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinones. The introduction of iodine into the structure has been shown to enhance the antibacterial activity against various strains of bacteria. For instance, a study reported that derivatives of iodinated quinazolinones exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Iodinated Quinazolinones

CompoundTarget BacteriaInhibition Zone (mm)
3-(6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidMRSA20
6-IodoquinazoloneE. coli15
5-IodoquinazoloneP. aeruginosa18

Anti-inflammatory Activity

Quinazolinone derivatives have also been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in vitro. A study showed that compounds with similar structures reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives

CompoundCytokine Inhibition (%)Concentration (µM)
3-(6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acidTNF-alpha: 70%10
Similar QuinazoloneIL-6: 65%10

Anticancer Activity

The anticancer potential of quinazolinones has gained attention in recent years. Research indicates that 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid may induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. A study highlighted that this compound significantly inhibited cell proliferation in breast cancer cells .

Case Study: Anticancer Effects
A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via caspase activation.

Q & A

Q. What are the optimal synthetic routes for 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, and how do reaction conditions influence yield?

Answer : The synthesis typically involves cyclization of 2-amino-5-iodobenzoic acid derivatives with acetic anhydride to form the quinazolinone core, followed by coupling with a benzoic acid moiety. Key steps include:

  • Cyclization : Heating 2-amino-5-iodo-2-methylbenzoic acid with acetic anhydride at 80–100°C to form the 4-oxoquinazolinone intermediate .
  • Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the benzoic acid group.
  • Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and temperature must be controlled to minimize side products. Yields range from 50–70% based on purity of intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the iodo and methyl substituents. For example, the methyl group at position 2 appears as a singlet near δ 2.85 ppm in DMSO-d6 .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (ESI) verifies molecular ion peaks (e.g., [M-H]^- at m/z 395.93) .

Q. What are the solubility profiles of this compound in common solvents, and how do they affect assay design?

Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–20 mM stock solutions). For cell-based assays, dilute to ≤0.1% DMSO to avoid cytotoxicity. Solubility in ethanol or methanol is limited (<1 mM), necessitating sonication for homogeneous dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer : Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., MDA-MB-231 vs. HeLa) or endpoint measurements (MTT vs. ATP luminescence). Standardize protocols using validated cell models and include positive controls (e.g., doxorubicin) .
  • Metabolic Stability : Check for species-specific metabolism (e.g., murine vs. human liver microsomes) using LC-MS/MS to quantify parent compound degradation .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic forms affecting activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazolinone core?

Answer :

  • Substituent Scanning : Replace the 6-iodo group with bromo or nitro groups to evaluate halogen-dependent target binding .
  • Scaffold Hybridization : Fuse the benzoic acid moiety with known pharmacophores (e.g., sulfonamides) to enhance kinase inhibition. For example, sulfonamide hybrids showed improved IC50_{50} values against EGFR (1.2 µM vs. 8.5 µM for parent compound) .
  • Molecular Docking : Use AutoDock Vina to predict interactions with ATP-binding pockets in kinases like HER2. Validate with mutagenesis studies (e.g., K753A mutations in HER2) .

Q. How should researchers design experiments to differentiate between on-target and off-target effects in vitro?

Answer :

  • CRISPR Knockout Models : Generate target gene (e.g., EGFR)-KO cell lines and compare dose-response curves with wild-type cells .
  • Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
  • Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Q. What in vivo models are most suitable for evaluating pharmacokinetics and toxicity?

Answer :

  • Rodent Models : Use Sprague-Dawley rats for PK studies (IV/PO dosing, plasma collection at 0–24h). The compound’s short half-life (~2h) necessitates sustained-release formulations .
  • Zebrafish Embryotoxicity Assay : Assess developmental toxicity (LC50_{50} > 50 µM indicates low risk) .
  • Tissue Distribution : Radiolabel the compound with 125^{125}I for quantitative biodistribution via gamma counting .

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